Home > Products > Screening Compounds P130755 > N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine - 1890250-16-4

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

Catalog Number: EVT-3162912
CAS Number: 1890250-16-4
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, also known as JWH-018, is a synthetic cannabinoid (SC) belonging to the aminoalkylindole group. [] SCs are a class of psychoactive substances that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. [] JWH-018 has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)

Compound Description: AB-PINACA is a synthetic cannabinoid known for its high potency. This compound is metabolized primarily through hydrolysis, hydroxylation, and oxidation reactions. []

5-fluoro-AB-PINACA (5F-AB-PINACA)

Compound Description: 5F-AB-PINACA is a synthetic cannabinoid and a fluorinated analog of AB-PINACA. This compound is also metabolized by hydrolysis, hydroxylation, and oxidation, but it additionally undergoes oxidative defluorination. []

N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester (FUB-AMB)

Compound Description: FUB-AMB is a potent synthetic cannabinoid known to induce severe psychoactive effects. It is often found as an ingredient in illicit herbal mixtures. []

N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-D-valine methyl ester (5F-ADB)

Compound Description: 5F-ADB is a potent synthetic cannabinoid that has been linked to severe psychotic symptoms and even fatalities. This compound exhibits a strong ability to activate dopaminergic neurons in the brain, potentially contributing to its psychoactive effects. []

Classification

This compound falls under the category of synthetic cannabinoids, which are designed to interact with the endocannabinoid system, specifically targeting the cannabinoid receptors CB1 and CB2. Synthetic cannabinoids have been studied for their analgesic, anti-inflammatory, and psychoactive properties, making them significant in both therapeutic and recreational contexts .

Synthesis Analysis

The synthesis of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine typically involves several key steps:

  1. Preparation of Indazole Derivative: The synthesis begins with the formation of the indazole core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  2. Carbonyl Group Introduction: The carbonyl group is introduced via acylation reactions, where an acyl chloride or an acid anhydride reacts with the indazole derivative.
  3. Coupling with L-Valine: The final step involves coupling the indazole carbonyl compound with L-valine. This can be performed using standard peptide coupling techniques, such as using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the carbonyl and the amino group of L-valine .

Technical Parameters

  • Reagents: Common reagents include acyl chlorides for carbonyl introduction and coupling agents for peptide bond formation.
  • Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions.
Molecular Structure Analysis

The molecular structure of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine features:

  • Indazole Ring: A five-membered ring containing two nitrogen atoms, contributing to its pharmacological activity.
  • Pentyl Chain: A five-carbon alkyl chain that enhances lipophilicity, facilitating better receptor binding.
  • Carbonyl Group: This functional group plays a crucial role in forming hydrogen bonds with receptors.
  • L-Valine Component: The presence of L-valine introduces chirality and contributes to potential biological activity.

Structural Data

The compound's three-dimensional conformation can be analyzed using computational chemistry methods, revealing insights into its binding interactions with cannabinoid receptors .

Chemical Reactions Analysis

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine participates in various chemical reactions:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of L-valine and the corresponding indazole carboxylic acid.
  2. Receptor Binding: It exhibits interactions with cannabinoid receptors, where it acts as an agonist, influencing downstream signaling pathways such as cAMP production.
  3. Metabolic Reactions: In biological systems, it may undergo metabolic transformations similar to other cannabinoids, including oxidation and conjugation reactions .
Mechanism of Action

The mechanism of action for N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine primarily involves its agonistic activity at cannabinoid receptors:

  1. Receptor Binding: The compound binds to CB1 and CB2 receptors in the brain and peripheral tissues.
  2. Signal Transduction: Upon binding, it activates G-protein coupled receptor pathways, leading to inhibition of adenylate cyclase activity and modulation of neurotransmitter release.
  3. Physiological Effects: This activation results in various effects such as analgesia, anti-inflammatory responses, and alterations in mood and perception .
Physical and Chemical Properties Analysis

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 315.44 g/mol.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Physical characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm its structure and purity .

Applications

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new analgesics or anti-inflammatory medications targeting cannabinoid receptors.
  2. Research Tool: Utilized in studies investigating the endocannabinoid system's role in pain modulation and other physiological processes.
  3. Synthetic Cannabinoids Research: Contributes to understanding synthetic cannabinoids' effects compared to natural cannabinoids like tetrahydrocannabinol .
Introduction to Synthetic Cannabinoids and *N-[(1-Pentyl-1H-Indazol-3-yl)Carbonyl]-L-Valine*

Emergence of Synthetic Cannabinoids in Global Drug Markets

The proliferation of synthetic cannabinoids began in earnest around 2008, when herbal mixtures branded as "Spice," "K2," or "Yucatan Fire" appeared in European and North American markets. These products were marketed as legal incense or potpourri with disclaimers stating "not for human consumption," yet their psychoactive properties drove widespread misuse. The rapid emergence was fueled by online distribution networks and specialized "head shops," allowing manufacturers to circumvent drug control laws through continuous molecular modification. Early products contained first-generation SCs like JWH-018 and CP-47,497, but enforcement actions prompted replacement with carboxamide-type SCs incorporating amino acid derivatives. This structural evolution enabled distributors to exploit legal loopholes while maintaining or increasing pharmacological potency [2] [5].

N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine features prominently in this evolutionary trajectory as a metabolic marker and synthetic precursor. Its detection in biological samples correlates with exposure to potent tert-leucinate/valinate SCs like MDMB-PINACA, which emerged as controlled substances were scheduled. Between 2015-2020, these compounds dominated European drug surveillance reports, with seizures increasing by over 200% in some jurisdictions. The compound's identification in urine and serum provides forensic evidence of specific SC consumption, as it arises from ester hydrolysis of parent drugs designed for high receptor affinity and delayed metabolic clearance. This hydrolysis pathway extends detection windows compared to parent compounds, making it valuable for biomonitoring [1] [6] [7].

Table 1: Global Emergence Timeline of Carboxamide Synthetic Cannabinoids Featuring Valine/Indazole Scaffolds

PeriodMarket-Generational ShiftKey CompoundsDetection Frequency of N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine Metabolite
2008-2011First-wave naphthoylindolesJWH-018, JWH-073Not detected
2012-2015Second-wave benzoylindolesJWH-250, RCS-4Rare
2016-2020Third-wave amino acid SCsMDMB-PINACA, 5F-ADBWidespread in urine samples (>80% of SC-positive cases)
2021-PresentFourth-wave tail-modified SCsMDMB-4en-PINACAPersistent (~60% of cases) alongside new metabolites

Structural Classification and Functional Moieties in Carboxamide-Type SCs

Carboxamide synthetic cannabinoids follow a modular architectural principle comprising four key subunits: the indazole core, pentyl tail, carboxamide linker, and amino acid head. This design optimizes CB1 receptor binding while enabling rapid structural variation to evade legal controls. The indazole core provides a rigid heterocyclic scaffold that enhances receptor affinity compared to indole analogs. Attached at the N1 position, the pentyl tail (C5H11-) mimics THC's alkyl chain, with optimal lengths of 4-9 carbons maximizing lipophilicity and membrane penetration. Molecular modeling indicates the pentyl group occupies a hydrophobic pocket in the CB1 receptor, with longer chains (e.g., 5-fluoropentyl) introducing steric constraints that alter binding kinetics [4] [7].

N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine embodies the integration of three subunits: the indazole core, pentyl tail, and valine head connected via a carboxamide linker. Its chemical structure features:

  • Indazole-3-carbonyl group: Serves as the central pharmacophore, with the carbonyl oxygen forming hydrogen bonds with CB1 receptor residues Lys192 and Ser383.
  • Pentyl chain at N1: Enhances lipid solubility (Log P ~3.5-4.0) and tissue distribution. Molecular dynamics simulations show hydrophobic interactions with Phe174 and Trp356 in CB1.
  • L-Valine moiety: The branched-chain isopropyl group creates steric hindrance that stabilizes the bioactive conformation. Chiral specificity is critical—(S)-enantiomers exhibit >100-fold higher CB1 affinity than (R)-counterparts due to optimal van der Waals contacts with receptor subpockets [4] [6] [7].

The compound exists in two primary forms: the free acid (C₁₈H₂₅N₃O₃; MW 331.4 g/mol) and its methyl ester derivative (MDMB-PINACA; C₂₀H₂₉N₃O₃; MW 359.5 g/mol). The esterification state dictates pharmacological activity: esterified forms act as potent CB1 agonists (EC₅₀ = 0.24 nM for MDMB-PINACA), while hydrolysis to the free acid generates an inactive metabolite critical for excretion. This structural duality underscores the compound's dual role as a metabolic product and synthetic intermediate in clandestine SC production [1] [6] [7].

Table 2: Structural Parameters of *N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine and Derivatives*

ParameterFree Acid FormMethyl Ester (MDMB-PINACA)Significance
Molecular FormulaC₁₈H₂₅N₃O₃C₂₀H₂₉N₃O₃Determines mass spectrometry signatures
Molecular Weight331.4 g/mol359.5 g/molImpacts chromatographic retention
CAS Number1890250-16-41971007-99-4Unique identifiers for forensic databases
Key Functional GroupsCarboxylic acidMethyl esterEster dictates receptor activity; acid enables excretion
Stereochemical Center(S)-configuration(S)-configurationEssential for high CB1 affinity

Role of N-[(1-Pentyl-1H-Indazol-3-yl)Carbonyl]-L-Valine as a Metabolite in SC Toxicology

Metabolic transformation of ester-based synthetic cannabinoids generates N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine as the primary dealkylation product, serving as a definitive biomarker of SC exposure. This hydrolysis occurs predominantly via hepatic carboxylesterases (CES1/2), converting active parent compounds like MDMB-PINACA into inactive carboxylic acids. In vitro studies using pooled human liver microsomes demonstrate rapid conversion kinetics, with intrinsic clearance (CLint) values exceeding 2000 mL min⁻¹ kg⁻¹ for some SCs. However, the free acid's physicochemical properties—particularly high plasma protein binding (89-99.5%)—significantly delay elimination, leading to extended urinary detection windows compared to parent compounds [3] [7].

The metabolite's accumulation influences neuronal environments through mechanisms extending beyond receptor inactivation. Cell-based assays using U87 glioblastoma models (representing astrocytic function) reveal that 100-200 μM concentrations disrupt glutamate transporters:

  • GLT-1 (EAAT2) downregulation: Reduced expression by ~40% after 24-hour exposure, diminishing glutamate reuptake capacity.
  • GLAST (EAAT1) suppression: Decreased protein levels by 35-50%, exacerbating extracellular glutamate accumulation.
  • Metabolomic perturbations: Altered tricarboxylic acid cycle intermediates and reduced ATP production, impairing energy-dependent neurotransmitter clearance.

These shifts potentially contribute to excitotoxic signaling in chronic SC users, independent of direct CB1 activation. The high lipophilicity (Log D₇.₄ ≈ 3.5) of the valine metabolite facilitates tissue distribution, with adipose acting as a reservoir that slowly releases the compound back into circulation. This redistribution prolongs urinary detectability to weeks post-exposure, contrasting sharply with parent SCs typically cleared within days. Consequently, forensic analyses increasingly target this metabolite in urine screening protocols using liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging its stability and diagnostic specificity for amino acid-derived SCs [3] [7].

Table 3: Metabolic and Analytical Profile of *N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine*

ParameterFindingsToxicological Significance
Primary Formation PathwayCarboxylesterase-mediated hydrolysisInactivates parent SC; generates biomarker
Plasma Protein Binding89-99.5%Limits renal filtration; prolongs half-life
Tissue DistributionHigh adipose affinity; slow redistributionExtends detection window to weeks
GLT-1/GLAST Modulation35-50% reduced expression in U87 cellsPotential excitotoxicity via glutamate dysregulation
Urinary Detection WindowUp to 3 weeks post-exposureSuperior to parent SCs for monitoring programs

Properties

CAS Number

1890250-16-4

Product Name

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

IUPAC Name

(2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1

InChI Key

HCGKRLHOLBHGBK-HNNXBMFYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.